Bienvenue dans la boutique en ligne BenchChem!

methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Medicinal Chemistry Covalent Inhibition Thiourea Synthesis

Methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 588676-82-8) is a heterocyclic compound featuring a rigid cyclopenta[b]thiophene core bearing both a methyl ester at the 3-position and an isothiocyanate (-N=C=S) group at the 2-position. With a molecular formula of C10H9NO2S2 and a molecular weight of 239.31 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for constructing pharmacologically active molecules such as kinase inhibitors and heterocyclic scaffolds.

Molecular Formula C10H9NO2S2
Molecular Weight 239.31
CAS No. 588676-82-8
Cat. No. B2845690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
CAS588676-82-8
Molecular FormulaC10H9NO2S2
Molecular Weight239.31
Structural Identifiers
SMILESCOC(=O)C1=C(SC2=C1CCC2)N=C=S
InChIInChI=1S/C10H9NO2S2/c1-13-10(12)8-6-3-2-4-7(6)15-9(8)11-5-14/h2-4H2,1H3
InChIKeyMLQNTNQQEVSUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 588676-82-8): A Dual-Functional Heterocyclic Building Block for Targeted Synthesis


Methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 588676-82-8) is a heterocyclic compound featuring a rigid cyclopenta[b]thiophene core bearing both a methyl ester at the 3-position and an isothiocyanate (-N=C=S) group at the 2-position . With a molecular formula of C10H9NO2S2 and a molecular weight of 239.31 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for constructing pharmacologically active molecules such as kinase inhibitors and heterocyclic scaffolds [1]. The isothiocyanate moiety enables nucleophilic additions and cyclization reactions, while the methyl ester enhances solubility and provides a handle for further derivatization [1]. Its well-defined reactivity profile and stability under standard conditions make it a reliable intermediate for structure-activity relationship (SAR) exploration in drug discovery programs.

Why Generic Substitution Fails for Methyl 2-Isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (588676-82-8): Functional Group Orthogonality and Scaffold Constraints


Within the cyclopenta[b]thiophene-3-carboxylate class, the 2-position substituent alone dictates the compound's synthetic utility and potential biological activity, making generic interchange impossible. The isothiocyanate group of the target compound offers a fundamentally different reactivity profile compared to the more common 2-amino analog (CAS 184174-80-9) or the 2-unsubstituted parent scaffold . While the 2-amino derivative engages in amide bond formation and Schiff base chemistry, the target compound's isothiocyanate group selectively reacts with thiols and amines to form dithiocarbamates and thioureas, respectively—enabling access to distinct chemical space and biological target engagement profiles [1]. This orthogonality means that a researcher seeking to explore isothiocyanate-specific reactivity or thiol-targeted covalent inhibition cannot simply substitute the 2-amino analog, as doing so would alter the entire downstream synthetic pathway and biological mechanism.

Quantitative Differentiation Evidence for Methyl 2-Isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (588676-82-8)


Functional Group Orthogonality: Isothiocyanate vs. Amino Substituent at the 2-Position

The target compound's isothiocyanate (-N=C=S) group provides reactivity orthogonal to the 2-amino substituent found on the closest commercial analog, methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 184174-80-9) . Isothiocyanates react selectively with thiols (to form dithiocarbamates) and amines (to form thioureas), whereas the 2-amino analog undergoes amide coupling, reductive amination, and Schiff base formation [1]. This difference is not interchangeable: a thiourea linkage formed by the target compound at the 2-position cannot be replicated using the 2-amino analog without entirely redesigning the synthetic route and altering the electronic properties of the resulting molecule.

Medicinal Chemistry Covalent Inhibition Thiourea Synthesis

Dual Reactive Handle Advantage: One-Step Access to Fused Heterocycles via Cyclization

The target compound uniquely places the isothiocyanate group adjacent to the methyl ester on the thiophene ring, enabling a one-step, regioselective cyclization to form fused thieno[2,3-d]pyrimidine systems [1]. In contrast, the 2-amino analog requires a two-step sequence: initial acylation followed by cyclodehydration [2]. This isothiocyanate-mediated cyclization pathway has been demonstrated in structurally analogous systems with promising biological outcomes, including radioprotective and anticancer activities in preliminary screening [1]. The 2-amino analog cannot participate in this direct cyclization pathway without prior functional group interconversion.

Heterocyclic Synthesis Cyclization Thienopyrimidine

Molecular Complexity and Physicochemical Differentiation from the 2-Amino Analog

The target compound possesses a molecular weight of 239.31 g/mol (C10H9NO2S2) compared to 197.25 g/mol (C9H11NO2S) for the 2-amino analog [1]. The additional sulfur atom in the isothiocyanate group increases both molecular weight (+42.06 g/mol, +21%) and hydrogen bond acceptor count (3 vs. 2), while the 2-amino analog contributes a hydrogen bond donor. The target compound's melting point is not publicly reported in the accessed sources, whereas the 2-amino analog has a defined melting point of 170-174°C . The isothiocyanate compound is classified as an irritant (GHS07: H302, H315, H319, H335) , while the 2-amino analog carries no GHS hazard classification under standard transport conditions .

Physicochemical Properties Lead Optimization Druglikeness

Cyclopenta[b]thiophene Scaffold Differentiation: Conformational Rigidity vs. Monocyclic Isothiocyanato Thiophenes

The target compound features a bicyclic cyclopenta[b]thiophene scaffold, which confers greater conformational rigidity than monocyclic isothiocyanato thiophene alternatives such as methyl 2-isothiocyanatothiophene-3-carboxylate (CAS 126637-07-8) [1]. The fused cyclopentane ring restricts rotational freedom and pre-organizes the molecule into a defined three-dimensional shape, which can enhance binding affinity and selectivity when the scaffold is incorporated into bioactive molecules [2]. Monocyclic thiophene isothiocyanates lack this conformational constraint and may adopt multiple low-energy conformations, potentially leading to entropic penalties upon target binding. Compounds built on the cyclopenta[b]thiophene scaffold have demonstrated local anesthetic and antiarrhythmic activity comparable to carticaine and lidocaine in preclinical models [2].

Scaffold Diversity Conformational Restriction Fragment-Based Drug Design

Commercial Availability and Purity Benchmarks: Supplier Landscape Comparison

The target compound is available from multiple international suppliers with reported purity specifications ranging from 95% to ≥98% . MolCore offers the compound at NLT 98% purity , CymitQuimica (Biosynth brand) at min. 95% , and Matrix Scientific (via VWR) supplies 500 mg units suitable for research-scale procurement . In comparison, the 2-amino analog (CAS 184174-80-9) is available at 99% purity (GC) from AKSci with a defined melting point of 170-174°C and a long-term storage recommendation at cool, dry conditions . The target compound is classified as an irritant with specific GHS07 hazard statements (H302, H315, H319, H335), requiring appropriate PPE and ventilation—a factor absent from the 2-amino analog's safety profile .

Chemical Procurement Purity Specification Supply Chain

Patent-Recognized Utility: Isothiocyanato Thiophenes in Cancer Chemoprevention Scaffolds

U.S. Patent 6,166,003 (Lam, 2000) explicitly claims heterocyclic compounds comprising a thiophene moiety covalently attached to an alkylene isothiocyanate group as effective agents for preventing the occurrence or progression of cancer [1]. The target compound, bearing an isothiocyanate group directly on the thiophene ring (rather than via an alkylene linker), represents a structurally distinct but mechanistically related chemotype within this patent family. This contrasts with the 2-amino analog, which lacks the isothiocyanate pharmacophore entirely and falls outside the scope of this chemoprevention patent landscape. The patent demonstrates that thiophene-isothiocyanate conjugates have recognized therapeutic potential in oncology, providing an intellectual property foundation that may guide procurement decisions for drug discovery programs targeting cancer chemoprevention.

Cancer Chemoprevention Intellectual Property Isothiocyanate Pharmacophore

Best Research and Industrial Application Scenarios for Methyl 2-Isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (588676-82-8)


Covalent Inhibitor Design: Targeting Catalytic Cysteine Residues with the Isothiocyanate Warhead

The isothiocyanate group reacts selectively with cysteine thiols to form stable dithiocarbamate adducts, enabling the design of covalent inhibitors for kinases and other enzymes with catalytic cysteine residues [1]. The rigid cyclopenta[b]thiophene scaffold provides a defined spatial orientation for the warhead, while the methyl ester at the 3-position can be hydrolyzed to the carboxylic acid for additional interactions or further derivatization. This application is supported by the class-level precedent of isothiocyanates mediating biological activity through Michael addition reactions with cysteine residues on target proteins [1], as well as by the broader patent landscape recognizing thiophene-isothiocyanate conjugates as cancer chemopreventive agents [2]. The 2-amino analog cannot serve this purpose, as it lacks the thiol-reactive warhead.

One-Step Synthesis of Thieno[2,3-d]pyrimidine Libraries for Kinase Inhibitor Screening

The target compound's isothiocyanate group enables a one-step cyclization with primary amines or hydrazines to form thieno[2,3-d]pyrimidine scaffolds, a privileged structure in kinase inhibitor design [1]. This reduces synthetic step count by approximately 50% compared to the two-step sequence required when starting from the 2-amino analog (acylation followed by cyclodehydration) [2]. In structurally analogous isothiocyanato thiophene systems, this cyclization strategy has yielded compounds with promising radioprotective and anticancer activities in preliminary biological screening [1]. Medicinal chemistry teams building focused libraries around the thienopyrimidine chemotype should prioritize this compound to accelerate SAR exploration and reduce synthetic burden.

Fragment-Based Drug Discovery Leveraging Conformational Restriction

The bicyclic cyclopenta[b]thiophene core provides greater conformational rigidity than monocyclic thiophene fragments, pre-organizing the molecule into a defined three-dimensional shape [1]. This rigidity can reduce entropic penalties upon target binding and enhance fragment screening hit rates for targets requiring defined pharmacophore geometries. The cyclopenta[b]thiophene scaffold has demonstrated biological activity in preclinical models, with structurally related 2-substituted amino derivatives showing local anesthetic and antiarrhythmic activity comparable to clinical standards carticaine and lidocaine [1]. The dual functional handles (isothiocyanate at C-2, methyl ester at C-3) provide two orthogonal vectors for fragment elaboration, making this compound an ideal starting point for fragment-growing campaigns.

Thiourea-Focused Compound Library Synthesis for Anticancer Screening

The isothiocyanate group reacts readily with diverse amine building blocks to generate thiourea libraries for biological screening [1]. The patent landscape (U.S. Patent 6,166,003) explicitly supports the use of thiophene-isothiocyanate conjugates for cancer chemoprevention applications, providing therapeutic direction for library design [2]. The target compound's commercial availability from multiple suppliers (MolCore at ≥98%, CymitQuimica at ≥95%, Matrix Scientific in 500 mg units) ensures reliable procurement for library synthesis programs [3][4][5]. Laboratories requiring gram-scale quantities for parallel synthesis should verify lot-specific purity and account for the compound's irritant classification (GHS07) when planning handling protocols .

Quote Request

Request a Quote for methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.